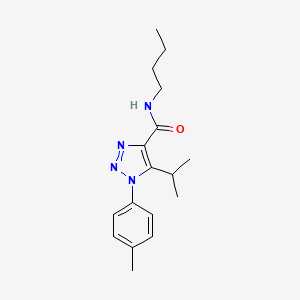
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BITC is a triazole derivative that has been synthesized using various methods and has shown promising results in different scientific fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with a suitable amine, such as butylamine, followed by the addition of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide product.
Starting Materials
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, Butylamine, N,N'-dicyclohexylcarbodiimide (DCC)
Reaction
To a solution of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid in anhydrous dichloromethane, add butylamine and DCC., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete conversion of the starting material., Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Purify the crude product by column chromatography using a suitable solvent system to obtain the desired N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide product.
Mecanismo De Acción
The mechanism of action of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes.
Efectos Bioquímicos Y Fisiológicos
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. In vivo studies have shown that N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity in animal models of cancer. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays and experiments. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, there are some limitations to the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential direction is the development of novel N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide-based compounds with improved therapeutic properties. Another potential direction is the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide as a tool compound to study the role of triazole derivatives in various biological processes. Additionally, the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs or therapies may enhance its therapeutic effects. Finally, the development of new methods for the synthesis of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide may lead to improved yields and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel triazole-based compounds with potential therapeutic applications. In materials science, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used as a linker molecule for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In biological research, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used as a tool compound to study the role of triazole derivatives in various biological processes.
Propiedades
IUPAC Name |
N-butyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-6-11-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-13(4)8-10-14/h7-10,12H,5-6,11H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYLZQLOLXONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

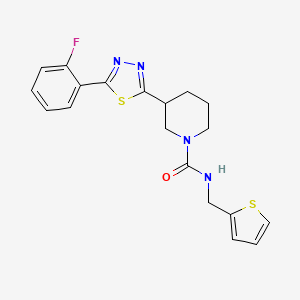
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
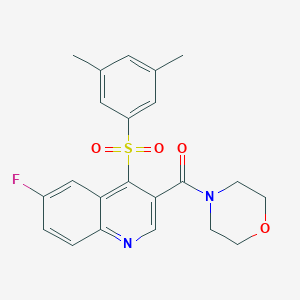
![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)
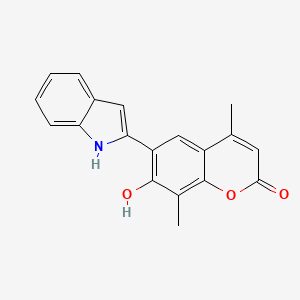
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
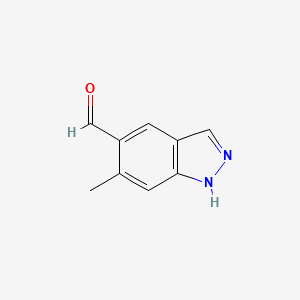
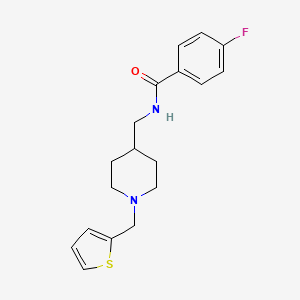
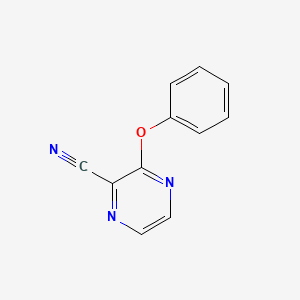
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)